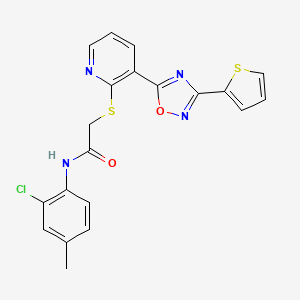

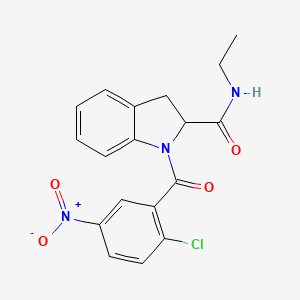

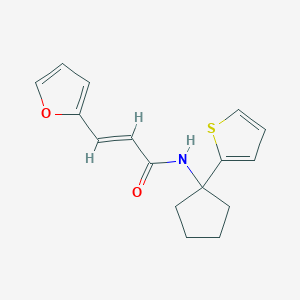

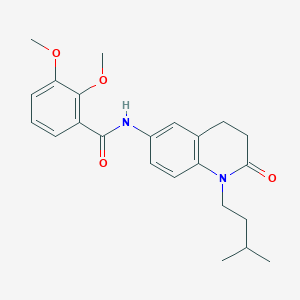

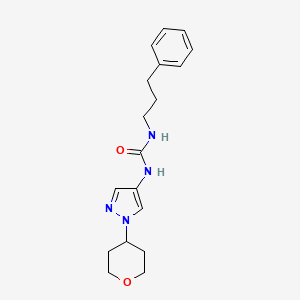

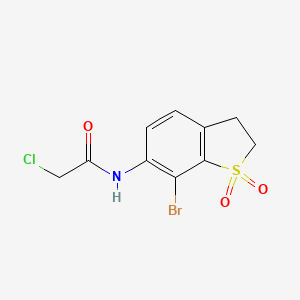

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the specific synthesis process for “1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide” is not available, a related compound, “2-chloro-5-nitrobenzoic acid”, has a documented production process. It involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material .

Applications De Recherche Scientifique

Synthesis and Reactivity

Synthesis of Carboxamides and Sulfonamides : Research by Ignatovich et al. (2019) focuses on the synthesis of new carboxamides and sulfonamides containing alkyl and heterocyclic fragments. This synthesis is based on 2-arylaminopyrimidine derivatives, involving the use of 4-nitro-10,10-dioxo-10H-10λ6-phenoxathiine-2,8-dicarboxylic acid obtained by intramolecular cyclization. The study discusses the reactivity of dicarbonyl chlorides in acylation of amines, relevant to compounds like 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide (Ignatovich et al., 2019).

Formation of 1,2,4-Oxadiazolines : Rodriguez et al. (1983) explored the reaction of Δ2-oxazolin-5-ones with nitrosobenzene, leading to the formation of Δ4-1,2,4-oxadiazolin-3-carboxylic acids. This study highlights the thermal decomposition of these acids, which can be linked to the synthesis pathways involving compounds like 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide (Rodriguez et al., 1983).

Chemical Properties and Applications

Mechanical Behavior in Co-crystals : Kakkar et al. (2018) studied the mechanical behavior of co-crystals containing substituted carboxylic acids, amides, and active pharmaceutical ingredients. This research is relevant for understanding how 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide might behave in different crystalline structures and its potential applications in material sciences (Kakkar et al., 2018).

Synthesis and Biological Activity : Kato et al. (1996) conducted a study on the synthesis and biological activity of related benzamides, which can be insightful for understanding the potential biological applications and interactions of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide in medical and pharmaceutical research (Kato et al., 1996).

Evaluation in EPR Oximetry : Khan et al. (2011) evaluated isoindoline nitroxides in Electron Paramagnetic Resonance (EPR) oximetry. The study of such nitroxides, related to the structure of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide, is significant for their potential application in biological systems and biomedical imaging (Khan et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNNLKDIXBISSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2837512.png)

![[4-[(4-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2837515.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-5-boronic acid](/img/structure/B2837516.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2837519.png)

![2-(3-Azabicyclo[3.2.2]nonane-3-carbonyl)benzoic acid](/img/structure/B2837530.png)